N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
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Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H18N4O4 and its molecular weight is 414.421. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and related compounds have been explored for various pharmacological activities due to their complex chemical structure incorporating benzofuran, isoxazole, and quinazolinone moieties. These compounds are synthesized and characterized to determine their conformational features and physicochemical parameters, providing insights into their potential biological activities (Zablotskaya et al., 2013).
Antitumor Activity
Research has demonstrated the antitumor potential of 3-benzyl-substituted-4(3H)-quinazolinones, indicating that certain derivatives exhibit significant broad-spectrum antitumor activity. These findings suggest the therapeutic value of quinazolinone analogues in cancer treatment, highlighting the importance of molecular docking studies to understand their mechanism of action (Ibrahim A. Al-Suwaidan et al., 2016).
Cytotoxic Evaluation
Novel hexahydroquinoline derivatives containing a benzofuran moiety have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines. Some of these compounds demonstrated promising inhibitory effects, suggesting their potential as cancer therapeutics (Eman M. Mohi El-Deen et al., 2016).
Anticonvulsant Effects
The synthesis of N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives and their evaluation for anticonvulsant effects have been reported. These studies reveal the potential of quinazolinone derivatives as antiepileptic agents, with some showing significant activity in experimental models of epilepsy (S. Malik et al., 2013).
Metabolism Studies
Investigations into the disposition and metabolism of orexin receptor antagonists, such as SB-649868, which contain a benzofuran moiety, have provided valuable information on their pharmacokinetic properties. These studies help in understanding the elimination pathways and the formation of metabolites, crucial for the development of therapeutics for insomnia (C. Renzulli et al., 2011).
Bromination Techniques
Research on the bromination of isoquinoline, quinoline, quinazoline, and quinoxaline in strong acid conditions has provided methodologies for the selective modification of these heterocyclic compounds. Such chemical transformations are essential for the synthesis of derivatives with potential pharmacological activities (W. Brown et al., 2004).
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c28-22(9-10-27-14-25-18-7-3-2-6-17(18)23(27)29)24-13-16-12-21(31-26-16)20-11-15-5-1-4-8-19(15)30-20/h1-8,11-12,14H,9-10,13H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCLXIUYZDIYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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